1,3-Benzoxazole-5-carbonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
15026-76-3 |
|---|---|
Molecular Formula |
C8H4ClNO2 |
Molecular Weight |
181.57 g/mol |
IUPAC Name |
1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H |
InChI Key |
AYROJMLDBNSKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=CO2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1,3 Benzoxazole 5 Carbonyl Chloride
Nature of the Carbonyl Chloride Functional Group
1,3-Benzoxazole-5-carbonyl chloride is distinguished by its highly reactive carbonyl chloride functional group attached to the 5-position of the benzoxazole (B165842) ring. This functional group, an acyl chloride, is a derivative of a carboxylic acid where the hydroxyl group is replaced by a chlorine atom. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. This pronounced electrophilicity makes it a prime target for attack by a wide range of nucleophiles.
The reactivity of the carbonyl chloride is a cornerstone of its utility in organic synthesis. It readily participates in nucleophilic acyl substitution reactions, a class of reactions fundamental to the formation of many organic compounds. masterorganicchemistry.com The chloride ion is an excellent leaving group, which facilitates these substitution reactions. Upon reaction, the carbonyl double bond is transiently broken, forming a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel the chloride ion. youtube.com This reactivity profile allows for the efficient conversion of the carbonyl chloride into various other functional groups, such as amides and esters. cymitquimica.com
Nucleophilic Acyl Substitution Reactions
The electrophilic nature of the carbonyl chloride in this compound makes it highly susceptible to nucleophilic acyl substitution. This class of reactions is pivotal for the synthesis of a diverse array of derivatives. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product. youtube.com
Formation of Amide Derivatives
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of 1,3-benzoxazole-5-carboxamides. researchgate.net This transformation is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile. rsc.org
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. fishersci.ie The base prevents the protonation of the amine reactant, which would render it non-nucleophilic. The general scheme for this reaction involves mixing the acyl chloride with the amine in an appropriate solvent, often an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). researchgate.netfishersci.ie The reaction progress can often be monitored by techniques like thin-layer chromatography (TLC).
Table 1: Examples of Amide Synthesis from Acyl Chlorides
| Acyl Chloride | Amine | Product | Reference |
| Benzoyl chloride | Benzylamine | N-Benzylbenzamide | nih.gov |
| Benzoyl chloride | N-benzylmethylamine | N-Benzyl-N-methylbenzamide | nih.gov |
| Benzoyl chloride | Aniline | N-Phenylbenzamide | nih.gov |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide | nih.gov |
This methodology is crucial in medicinal chemistry for the preparation of new benzimidazolecarboxamides and other heterocyclic amide derivatives for biological evaluation. nih.gov
Synthesis of Ester Compounds
In a similar fashion to amide formation, this compound readily reacts with alcohols or phenols to form the corresponding esters. This esterification is another example of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) serves as the nucleophile. chemguide.co.uk
The reaction conditions are analogous to those for amidation, often requiring a base to scavenge the HCl byproduct. chemguide.co.uk The choice of solvent and temperature can influence the reaction rate and yield. The reactivity of the alcohol (primary, secondary, or tertiary) can also play a role, with primary alcohols generally being more reactive.
Table 2: General Esterification Reactions
| Acylating Agent | Nucleophile | Product | Catalyst/Conditions | Reference |
| Carboxylic Acid | Alcohol | Ester | Acid catalyst (e.g., H₂SO₄), heat | chemguide.co.uk |
| Acyl Chloride | Alcohol/Phenol | Ester | Often with a base (e.g., pyridine) | chemguide.co.uk |
| Acid Anhydride (B1165640) | Alcohol | Ester | Can be catalyzed by acid or base | chemguide.co.uk |
This reaction is a fundamental tool for creating ester derivatives of the 1,3-benzoxazole scaffold, which are explored for various applications, including the synthesis of new compounds with potential biological activity. researchgate.net
Reactions with Hydroxyl and Amine Functional Groups
The high reactivity of the carbonyl chloride group allows for its chemoselective reaction with various nucleophiles, including those containing hydroxyl and amine functionalities. mdpi.com When a molecule containing both a hydroxyl and an amine group is reacted with this compound, the more nucleophilic amine group will typically react preferentially to form an amide, assuming the reaction is performed under neutral or basic conditions.
However, reaction conditions can be tailored to favor reaction at either site. For instance, protection of the more reactive functional group can allow for selective acylation of the other. The ability to react with both amines and alcohols makes this compound a versatile building block in the synthesis of more complex molecules containing both amide and ester linkages. mdpi.com These reactions are fundamental in creating diverse libraries of compounds for screening in drug discovery and materials science.
Hydrolytic Stability and Pathways
The carbonyl chloride functional group of this compound is highly susceptible to hydrolysis. In the presence of water, it readily reacts to form the corresponding 1,3-benzoxazole-5-carboxylic acid. This reaction is a nucleophilic acyl substitution where water acts as the nucleophile. youtube.com The initial attack of water on the carbonyl carbon forms a tetrahedral intermediate, which then expels a chloride ion and a proton to yield the carboxylic acid.
The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. Due to this reactivity, this compound must be handled and stored under anhydrous (dry) conditions to prevent its degradation. cymitquimica.com The hydrolytic instability is a key characteristic of acyl chlorides in general. While this can be a challenge in handling, the resulting carboxylic acid can also be a useful intermediate for further chemical transformations. biosynth.com The stability of related bioconjugates has been studied at different pH values to understand their degradation pathways. nih.gov
Derivatization Strategies for Structural Modification
The reactive nature of this compound makes it an excellent starting material for a wide range of derivatization strategies aimed at structural modification. The primary route for this is through nucleophilic acyl substitution reactions. masterorganicchemistry.com
By reacting it with a diverse array of nucleophiles, a multitude of derivatives can be synthesized. For instance:
Amide formation: Reaction with various primary and secondary amines leads to a library of 1,3-benzoxazole-5-carboxamides. researchgate.netnih.gov
Ester formation: Reaction with different alcohols and phenols yields a corresponding series of esters. mdpi.com
Reactions with other nucleophiles: The carbonyl chloride can also react with other nucleophiles such as thiols to form thioesters and with carboxylates to form anhydrides. mdpi.com
These derivatization strategies are fundamental in fields like medicinal chemistry, where the synthesis of a series of related compounds (an analogue library) is crucial for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituent attached to the carbonyl group, researchers can fine-tune the biological and physical properties of the molecule. The benzoxazole core itself can also be synthesized through various methods, allowing for further structural diversity. organic-chemistry.orgacs.org
Ring System Reactivity and Functionalization Patterns
The 1,3-benzoxazole ring is an aromatic heterocyclic system that exhibits a unique blend of stability and reactivity, making it a valuable scaffold in chemical synthesis. wikipedia.org Its aromatic character confers relative stability, yet the presence of heteroatoms and the fusion of the oxazole (B20620) and benzene (B151609) rings create specific sites susceptible to chemical modification. wikipedia.org The reactivity of the this compound is dictated by the interplay of the fused ring system and the potent electron-withdrawing nature of the 5-carbonyl chloride substituent.
The primary sites for functionalization on the benzoxazole core are the C2 position on the oxazole ring and the C4, C6, and C7 positions on the benzene ring. The C2 position is particularly reactive and has been the focus of extensive research for introducing a wide array of substituents. nih.gov This can be achieved either by direct C-H functionalization of a pre-formed benzoxazole ring or, more commonly, by cyclization of substituted 2-aminophenol (B121084) precursors with various electrophilic partners like carboxylic acids, aldehydes, or amides. nih.govrsc.org
The presence of the 5-carbonyl chloride group significantly influences the reactivity of the benzene portion of the molecule. As a powerful deactivating group, it withdraws electron density from the benzene ring, making electrophilic aromatic substitution more challenging. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution.
Electrophilic Substitution:
The fused oxazole ring itself influences the electron density of the benzene ring. The oxygen atom and the π-system of the oxazole ring tend to donate electron density, activating the benzene ring towards electrophilic attack. However, in this compound, the strong deactivating effect of the carbonyl chloride group at the C5 position dominates. This group directs incoming electrophiles primarily to the positions meta to it, which are the C4 and C6 positions. Standard electrophilic substitution reactions like nitration, halogenation, and sulfonation, if they proceed, would be expected to yield 4- and 6-substituted products.
Nucleophilic Substitution:
The benzoxazole ring system can undergo nucleophilic substitution, a reaction pathway that is significantly facilitated by the presence of strong electron-withdrawing groups. youtube.com The 5-carbonyl chloride group in the target molecule makes the benzene ring electron-poor and thus highly activated for nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the ring, leading to the displacement of a suitable leaving group. While the carbonyl chloride itself is a reactive site, the group's electronic influence also activates the ring for substitution at other positions, particularly those ortho and para to the activating group where the negative charge of the Meisenheimer intermediate can be stabilized. youtube.com Studies on related systems show that functional groups like halogens on the benzene ring of a benzoxazole can be displaced by nucleophiles. mdpi.comnih.gov
Functionalization at the C2 Position:
The most prevalent functionalization strategy for benzoxazoles involves the introduction of substituents at the C2 position. This is typically accomplished during the synthesis of the ring itself by condensing a 2-aminophenol with a functionalized one-carbon component. A wide variety of groups can be installed at this position, including aryl, alkyl, and amino groups. nih.govorganic-chemistry.org For instance, the reaction of 2-aminophenols with tertiary amides, activated by triflic anhydride (Tf₂O), provides a versatile route to 2-substituted benzoxazoles through a cascade of nucleophilic addition, cyclization, and elimination. nih.gov Iron-catalyzed reactions have also been employed to synthesize 2-arylbenzoxazoles. organic-chemistry.org
The electronic nature of substituents on the benzoxazole ring has been shown to affect reaction outcomes. Research indicates that electron-donating groups at the C5 position can increase the yield of cyclization reactions, highlighting the electronic sensitivity of the ring system. researchgate.net
Ring-Opening Reactions:
Under specific catalytic conditions, the benzoxazole ring can undergo cleavage. For example, copper-catalyzed reactions of benzoxazole with ethyl diazoacetate and water can lead to the opening of the oxazole ring, yielding highly functionalized benzene derivatives. acs.org This demonstrates that while aromatic, the heterocyclic ring possesses latent reactivity that can be exploited for complex molecular transformations.
The functionalization patterns are summarized in the table below, which provides examples of transformations on the benzoxazole scaffold.
Table 1: Research Findings on the Functionalization of the 1,3-Benzoxazole Ring System
| Position(s) | Reaction Type | Reagents/Catalyst | Product Type | Research Finding | Citation(s) |
|---|---|---|---|---|---|
| C2 | C-H Functionalization | Tertiary amides, Tf₂O, 2-F-Pyr | 2-Substituted Benzoxazole | A cascade reaction involving electrophilic activation of an amide allows for the synthesis of various 2-substituted benzoxazoles. | nih.gov |
| C2 | C-H Arylation | Aryl aldehydes, FeCl₃ | 2-Arylbenzoxazole | Iron catalysis enables the condensation of o-hydroxynitrobenzenes with alcohols to form 2-substituted benzoxazoles. | organic-chemistry.org |
| C2 | Amination | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), LiHMDS | 2-Aminobenzoxazole (B146116) | Electrophilic cyanating agent facilitates the synthesis of 2-aminobenzoxazole derivatives from 2-aminophenols. | organic-chemistry.org |
| C5 | Cyclization Influence | N/A | 5-Substituted Benzoxazole | Electron-donating groups at the C5 position were found to increase the yield of Mitsunobu-type cyclization reactions. | researchgate.net |
| C5 | Halogenation | N/A | 5-Bromo-2-phenylbenzoxazole | The bromo functional group is well-tolerated in syntheses, allowing for further functionalization. | mdpi.comnih.gov |
Spectroscopic and Advanced Analytical Characterization of 1,3 Benzoxazole 5 Carbonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,3-Benzoxazole-5-carbonyl chloride by providing information on the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show distinct signals for the four protons of the molecule: one on the oxazole (B20620) ring and three on the benzene (B151609) ring. The electron-withdrawing nature of the carbonyl chloride group and the heteroatoms in the oxazole ring will significantly influence the chemical shifts.
The protons on the benzene ring (H-4, H-6, and H-7) form an AMX spin system.
H-2: This proton on the oxazole ring is anticipated to be the most deshielded proton (highest chemical shift) due to its position between an oxygen and a nitrogen atom, appearing as a sharp singlet.
H-4: This proton is ortho to the carbonyl chloride group and is expected to appear as a doublet, coupled to H-6. Its chemical shift will be significantly downfield due to the deshielding effect of the adjacent carbonyl group.
H-6: This proton is meta to the carbonyl chloride and is expected to be a doublet of doublets, showing coupling to both H-4 and H-7.
H-7: This proton is adjacent to the fused oxazole ring and is expected to appear as a doublet, coupled to H-6.
The expected chemical shifts are based on data from parent benzoxazole (B165842) and other 5-substituted derivatives. chemicalbook.comrsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 - 8.6 | s (singlet) | - |
| H-4 | ~8.3 - 8.5 | d (doublet) | ~1.5-2.0 (⁴J) |
| H-6 | ~8.1 - 8.3 | dd (doublet of doublets) | ~8.5 (³J), ~1.5-2.0 (⁴J) |
| H-7 | ~7.8 - 8.0 | d (doublet) | ~8.5 (³J) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in this compound. The chemical shifts provide insight into the electronic environment of each carbon.
C=O (Carbonyl Carbon): The carbon of the carbonyl chloride group is expected to have the largest chemical shift (most downfield) due to the strong deshielding effect of the attached oxygen and chlorine atoms.
C-2: This carbon, situated between the nitrogen and oxygen of the oxazole ring, will also be significantly deshielded.
Aromatic and Heterocyclic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The chemical shifts of these carbons are influenced by the fused ring system and the electron-withdrawing carbonyl chloride substituent. The carbons directly bonded to heteroatoms (C-3a, C-7a) and the carbon bearing the substituent (C-5) will have distinct shifts compared to the others. Predictions are based on data for benzoxazole and substituted analogs. chemicalbook.commdpi.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166 - 169 |
| C-2 | ~152 - 155 |
| C-7a | ~150 - 152 |
| C-3a | ~140 - 142 |
| C-5 | ~135 - 138 |
| C-4 | ~128 - 131 |
| C-6 | ~122 - 125 |
| C-7 | ~112 - 115 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is expected to be dominated by a very strong absorption band from the carbonyl (C=O) stretching vibration of the acid chloride group. Other key absorptions will confirm the presence of the benzoxazole ring system. The predicted values are derived from spectral data for benzoxazole and benzoyl chloride. chemicalbook.comnist.gov
Table 3: Predicted Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium-Weak | Aromatic C-H Stretch |
| ~1770 - 1790 | Very Strong | C=O Stretch (Acid Chloride) |
| ~1600 - 1620 | Medium | C=N Stretch (Oxazole Ring) |
| ~1450 - 1580 | Medium-Strong | Aromatic C=C Ring Skeletal Vibrations |
| ~1240 - 1270 | Strong | Asymmetric C-O-C Stretch (Oxazole Ring) |
| ~850 - 900 | Strong | C-Cl Stretch |
Raman Spectroscopy (if applicable)
While specific experimental Raman data for this compound is not available in the reviewed literature, a spectrum could be predicted to complement the IR data. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the molecule. Strong signals would be expected for the aromatic ring "breathing" modes and the C=C/C=N stretching vibrations. The C=O stretch of the carbonyl chloride would also be Raman active.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₈H₄ClNO₂, yielding a monoisotopic mass of approximately 181.00 g/mol .
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The presence of chlorine would be confirmed by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.
Key fragmentation pathways would likely include:
Loss of a chlorine radical (·Cl) to give a [M-Cl]⁺ ion, which would be a very stable acylium ion. This is often a base peak for acyl chlorides.
Loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment to yield an ion corresponding to the benzoxazole cation.
Fragmentation of the benzoxazole ring , consistent with patterns observed for the parent benzoxazole molecule, such as the loss of CO and HCN. nist.govnist.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for monitoring the progress of reactions that synthesize or utilize this compound and for assessing the purity of the final product.
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. In the synthesis of benzoxazole derivatives, TLC is routinely used to track the reaction's completion. imedpub.comnih.gov Researchers use pre-coated silica (B1680970) gel plates as the stationary phase and a suitable solvent system as the mobile phase. ijpbs.comresearchgate.net After development, the spots are visualized, typically under UV light, which is effective for UV-active compounds like benzoxazoles. nih.govepfl.ch The retention factor (Rf) value of the product spot can be compared to that of the starting materials to confirm conversion.
Table 3: Example TLC Conditions for Benzoxazole Synthesis Monitoring
| Parameter | Description | Reference |
| Stationary Phase | Silica gel coated aluminum plates (Silica gel 60 F254) | nih.govresearchgate.net |
| Mobile Phase | n-Hexane: Ethyl acetate (B1210297) (8:2) | ijpbs.com |
| Visualization | UV light (254 nm or 365 nm) | nih.govepfl.ch |
| Application | Monitoring the conversion of starting materials to benzoxazole products. | imedpub.com |
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantitative analysis. Given that this compound is an acyl chloride, it is highly reactive, particularly towards nucleophiles such as amines and phenols. This reactivity is harnessed in derivatization reactions to analyze other compounds. chromatographyonline.com For instance, benzoyl chloride is a well-known derivatizing agent used to improve the detection and chromatographic retention of polar analytes like amino acids and neurotransmitters in HPLC-MS analysis. nih.govnih.gov
In the context of this compound, HPLC would be used to analyze the products of a reaction where the benzoxazole moiety has been intentionally attached to another molecule. The high reactivity of the acyl chloride group necessitates its conversion to a more stable derivative (e.g., an amide or ester) for analysis under standard reversed-phase HPLC conditions. americanpharmaceuticalreview.com The analysis would confirm the successful derivatization by showing a new product peak with the expected retention time and UV-Vis spectrum characteristic of the benzoxazole chromophore.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structure data for this compound itself is not available in the searched literature, data for closely related structures, such as other benzoxazole or benzisoxazole derivatives, demonstrate the power of this technique. znaturforsch.comresearchgate.netmdpi.com
For example, the crystal structure of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride has been determined, providing valuable insight into how the carbonyl chloride group is oriented relative to the fused ring system. nih.gov In this related molecule, the carbonyl chloride group is slightly twisted with respect to the benzisoxazole ring. nih.gov Similar analyses would provide definitive structural confirmation for this compound, should suitable crystals be grown.
Table 4: Crystal Data for the Related Compound 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride
| Parameter | Value |
| Chemical Formula | C₁₄H₇Cl₂NO₂ |
| Molecular Weight | 292.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 30.337(6) Åb = 3.828(1) Åc = 21.000(4) Åβ = 100.67(3)° |
| Volume | 2396.6(9) ų |
| Z | 8 |
| Data sourced from a study on a structurally similar benzisoxazole derivative, illustrating the type of information obtained from X-ray crystallography. nih.gov |
Mechanistic Investigations of Chemical Processes Involving 1,3 Benzoxazole 5 Carbonyl Chloride
Reaction Pathway Elucidation
The primary reaction pathway for 1,3-benzoxazole-5-carbonyl chloride involves nucleophilic acyl substitution, where the highly reactive carbonyl chloride group is targeted by nucleophiles. A significant application of this reactivity is in the synthesis of more complex benzoxazole (B165842) derivatives, such as amides and esters, which are scaffolds of interest in medicinal chemistry and materials science. nih.gov
One of the most common transformations is the reaction with amines to form N-substituted benzoxazole-5-carboxamides. This reaction is a cornerstone of peptide chemistry and is widely used in organic synthesis. The generally accepted pathway for this type of reaction is a nucleophilic addition-elimination mechanism. researchgate.net
The key steps are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbon of the carbonyl group in this compound. This initial attack is typically the rate-determining step. researchgate.net
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.
Deprotonation: A base, which can be a second molecule of the amine reactant or an added non-nucleophilic base like triethylamine (B128534), removes a proton from the nitrogen atom to yield the final, neutral amide product and an ammonium (B1175870) salt. researchgate.net
In the context of synthesizing 2-substituted benzoxazoles, acyl chlorides can participate in cyclization reactions with 2-aminophenols. A plausible pathway involves the initial N-acylation of the 2-aminophenol (B121084) with this compound to form a 2-hydroxy-N-(1,3-benzoxazol-5-ylcarbonyl)aniline intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the newly formed amide carbonyl, followed by dehydration, would lead to a more complex benzoxazole structure. This cyclization is often promoted by acid catalysts. organic-chemistry.org
Identification of Reaction Intermediates
In the reaction with amines, the primary intermediate is the tetrahedral addition intermediate . This species is characterized by a central sp³-hybridized carbon atom bonded to the benzoxazole ring, an oxyanion, a chlorine atom, and the newly added amino group. Due to its high reactivity and short lifetime, it is typically not isolated but is a cornerstone of the addition-elimination mechanism.
In transition-metal-catalyzed reactions, such as those involving copper for the synthesis of benzoxazoles from o-haloanilides and acyl chlorides, the intermediates are part of a catalytic cycle. While not directly involving this compound as the substrate, analogous cycles suggest the formation of organometallic intermediates . For instance, a Cu(I) catalyst can undergo oxidative addition to an aryl halide, followed by coordination to the acyl chloride and subsequent reductive elimination to form the C-N bond, regenerating the Cu(I) catalyst. The key intermediates would be Cu(III) species. acs.org
In some proposed mechanisms for benzoxazole formation, an iminium intermediate can be formed. For example, in a base-promoted formal arylation of a benzoxazole with an acyl chloride, N-acylation leads to an iminium species. This is then attacked by water to form a hemiacetal intermediate, which undergoes ring-opening, decarbonylation, and subsequent ring-closure and dehydration. acs.org
Catalytic Mechanisms in Benzoxazole Synthesis and Functionalization
The functionalization of benzoxazoles and the synthesis of the benzoxazole ring itself often employ catalytic methods. Although research specifically detailing catalytic systems for this compound is sparse, general catalytic mechanisms for reactions involving acyl chlorides and benzoxazole synthesis are well-established.
Copper Catalysis: Copper catalysts, particularly Cu(I) salts like copper(I) iodide (CuI), are frequently used in the synthesis of benzoxazoles. In a domino acylation-annulation reaction of a 2-haloaniline with an acyl chloride, the catalytic cycle is believed to involve a Cu(I)/Cu(III) manifold. The proposed mechanism includes the oxidative addition of the aryl halide to the Cu(I) center, coordination of the acyl chloride, and subsequent reductive elimination to form the key C-N bond, leading to cyclization. Ligands such as 1,10-phenanthroline (B135089) are often used to stabilize the copper intermediates and enhance catalytic activity. acs.org
Organocatalysis: Non-metal catalysts can also be employed. N,N-dimethyl-4-aminopyridine (DMAP) is a well-known organocatalyst for acylation reactions. In the context of a Regel-type C-2 aroylation of benzoxazoles with acid chlorides, DMAP acts as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the original acyl chloride and is readily attacked by the nucleophilic benzoxazole, leading to the acylated product and regeneration of the DMAP catalyst. acs.org
Brønsted Acid Catalysis: Acid catalysts are commonly used to promote the cyclization step in benzoxazole synthesis. For instance, after the initial acylation of a 2-aminophenol with an acyl chloride, a Brønsted acid can protonate the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the phenolic hydroxyl group. This is a key step in the dehydration and aromatization to form the benzoxazole ring. organic-chemistry.orgnih.gov
| Catalyst Type | Example Catalyst | General Application in Benzoxazole Chemistry | Proposed Mechanistic Role |
| Transition Metal | Copper(I) Iodide (CuI) | Synthesis of benzoxazoles from o-haloanilides and acyl chlorides. acs.org | Facilitates C-N bond formation via an oxidative addition/reductive elimination cycle. |
| Organocatalyst | N,N-dimethyl-4-aminopyridine (DMAP) | Aroylation of the benzoxazole C-2 position with acyl chlorides. acs.org | Forms a highly reactive N-acylpyridinium intermediate. |
| Brønsted Acid | Sulfonic acids, e.g., SBA-Pr-SO3H | Condensation of 2-aminophenols with acyl chlorides. organic-chemistry.org | Protonates the carbonyl group, activating it for nucleophilic attack and promoting cyclization/dehydration. |
This table is based on general benzoxazole synthesis and may not be specific to reactions involving this compound.
Kinetic Studies of Acyl Chloride Reactions
Published kinetic studies specifically for reactions involving this compound are not available in the surveyed literature. However, kinetic investigations of related acyl chlorides, such as benzoyl chlorides, provide a framework for understanding the factors that would influence the reaction rates of this compound.
The hydrolysis of benzoyl chlorides, for example, has been studied to understand the reaction mechanism. The rate of reaction is influenced by the solvent polarity and the nature of the substituents on the aromatic ring. For the solvolysis of para-substituted benzoyl chlorides, linear free-energy relationships, such as the Hammett equation, are often applied to correlate reaction rates with substituent constants (σp). mdpi.com
For the reaction of this compound with an amine, the reaction is typically expected to follow second-order kinetics, being first order with respect to both the acyl chloride and the amine.
Factors that would likely influence the reaction rate include:
Nucleophilicity of the reacting amine: More nucleophilic amines will react faster.
Steric hindrance: Bulky substituents on either the amine or the benzoxazole ring can slow the reaction by sterically hindering the nucleophilic attack.
Solvent: Polar aprotic solvents are generally preferred for these reactions.
Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.
A hypothetical rate law for the reaction with an amine would be: Rate = k[this compound][Amine]
Without experimental data, the specific rate constant, k, for this compound remains unknown.
Theoretical and Computational Chemistry Studies on 1,3 Benzoxazole 5 Carbonyl Chloride
Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 1,3-Benzoxazole-5-carbonyl chloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can model its electron distribution and predict sites susceptible to chemical attack. nih.gov
The molecule consists of a planar benzoxazole (B165842) ring system fused to a highly reactive carbonyl chloride group. This acyl chloride function is a potent electrophile, making the carbonyl carbon the primary site for nucleophilic attack. DFT studies on related benzoxazole derivatives confirm that such computational methods can accurately predict reactive sites. nih.govbohrium.com Molecular Electrostatic Potential (MEP) maps, for instance, visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show a significant positive potential around the carbonyl carbon, confirming its electrophilicity, while negative potential would be located on the oxygen and nitrogen atoms of the benzoxazole ring. nih.gov
Table 1: Typical DFT Parameters for Analysis of Benzoxazole Derivatives
| Parameter | Method | Basis Set | Purpose |
|---|---|---|---|
| Geometry Optimization | DFT/B3LYP | 6-311++G(d,p) | To find the lowest energy molecular structure. nih.gov |
| Vibrational Frequencies | DFT/B3LYP | 6-311++G(d,p) | To confirm the optimized structure is a true minimum and to predict IR spectra. |
| Electronic Properties | TD-DFT | 6-311++G(d,p) | To predict UV-Vis absorption spectra. |
| Reactivity Analysis | DFT/B3LYP | 6-311++G(d,p) | To calculate MEP, HOMO-LUMO orbitals, and Fukui functions for reactivity prediction. researchgate.net |
Conformational Analysis and Molecular Geometry Optimization
Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, the primary conformational flexibility lies in the rotation around the single bond connecting the carbonyl chloride group to the benzoxazole ring.
Geometry optimization calculations, typically performed using DFT, seek the global minimum on the potential energy surface, which corresponds to the most stable conformer. nih.gov Studies on similar benzoxazole structures show that the bicyclic ring system is nearly planar. nih.gov The optimization process yields precise information about bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical values for related structures provide a reliable model. For example, the planarity of the benzoxazole ring and the orientation of the carbonyl chloride substituent would be key outputs of such an analysis. arxiv.orgmdpi.com
Table 2: Predicted Optimized Geometric Parameters for a Benzoxazole Derivative Note: Data is representative of a similar benzoxazole structure as specific data for this compound is not available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O (oxazole) | 1.37 Å |
| C=N (oxazole) | 1.32 Å | |
| C-Cl (carbonyl) | 1.79 Å | |
| C=O (carbonyl) | 1.21 Å | |
| Bond Angle | O-C-N (oxazole) | 115° |
| C-C-Cl (carbonyl) | 112° | |
| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~180° (for planar conformer) |
Prediction of Molecular Orbital Characteristics and Reactivity Parameters
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoxazole ring system. In contrast, the LUMO is likely localized on the electrophilic carbonyl chloride group. bohrium.com This distribution facilitates nucleophilic acyl substitution, the characteristic reaction of this compound. From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which quantify the molecule's reactive nature. nih.govresearchgate.net
Table 3: Predicted Molecular Orbital and Reactivity Parameters Note: These values are estimations based on typical benzoxazole derivative studies.
| Parameter | Symbol | Definition | Predicted Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | High (relative to similar compounds), indicating electron-donating capacity of the ring. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Low, indicating high electron-accepting capacity at the carbonyl carbon. |
| Energy Gap | ΔE | ELUMO - EHOMO | Small, suggesting high reactivity. mdpi.com |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | High, indicating a tendency to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Low, corresponding to high reactivity ("soft molecule"). nih.gov |
| Electrophilicity Index | ω | χ²/2η | High, confirming strong electrophilic character. |
Molecular Dynamics (MD) Simulations for Solvent Effects or Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes. For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents. researchgate.net
A key application would be to simulate the hydrolysis of the carbonyl chloride group in the presence of water molecules. MD can track the interactions between the water and the electrophilic carbon, modeling the approach and subsequent reaction pathway. nih.gov Furthermore, if this molecule were to be used as a building block for larger structures or materials, MD simulations could predict how it interacts with other molecules. nih.gov By analyzing parameters like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and solvent accessible surface area (SASA), researchers can assess the stability of complexes and the nature of intermolecular forces at play. bohrium.comresearchgate.net
In Silico Studies of Synthetic Pathways and Reaction Energetics
Computational chemistry can also be used to explore and validate synthetic routes to a target molecule. This compound is a reactive intermediate, likely synthesized from 1,3-benzoxazole-5-carboxylic acid. sigmaaldrich.com A common method for this conversion is treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net
Table 4: Hypothetical In Silico Analysis of a Synthetic Step Reaction: 1,3-Benzoxazole-5-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl
| Component | Calculated Parameter | Significance |
|---|---|---|
| Reactants | Total Energy (Ereactants) | Baseline energy of starting materials. |
| Transition State | Activation Energy (Ea) | Energy barrier to be overcome; determines reaction rate. |
| Intermediates | Stability Analysis | Identifies transient species in the reaction pathway. |
| Products | Total Energy (Eproducts) | Final energy of products. |
| Reaction Energy | ΔE = Eproducts - Ereactants | Determines if the reaction is exothermic or endothermic. |
Computational Analysis for Materials Science Applications
The benzoxazole moiety is present in various materials with interesting optical and electronic properties, including fluorescent dyes and thermally stable polymers. biotech-asia.org Computational analysis allows for the in silico design of new materials incorporating the this compound unit.
By computationally building polymers where this molecule is a monomer, researchers can predict the resulting material's properties. DFT calculations can estimate the polymer's electronic band gap, refractive index, and absorption spectrum, which are crucial for optoelectronic applications. MD simulations can be used to predict mechanical properties like Young's modulus, bulk modulus, and thermal properties such as the glass transition temperature. This predictive power enables the targeted design of novel materials with specific, desirable characteristics before committing to costly and time-consuming synthesis.
Advanced Applications in Chemical Synthesis and Materials Science
Utility as a Reactive Intermediate and Building Block in Organic Synthesis
The presence of the electrophilic carbonyl chloride group on the benzoxazole (B165842) ring makes 1,3-Benzoxazole-5-carbonyl chloride an exceptionally useful intermediate for constructing more complex molecules. This reactivity is the foundation for its use as a precursor and a tool for introducing the benzoxazole moiety into various organic structures.
Precursor for Complex Heterocyclic Compounds
This compound is an ideal starting point for the synthesis of larger, multi-cyclic heterocyclic systems. The traditional approach to forming benzoxazoles involves the condensation of 2-aminophenols with carbonyl compounds. nih.gov However, when starting with a pre-formed benzoxazole core like this compound, the carbonyl chloride group can be reacted with bifunctional nucleophiles to build additional rings.
For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of new heterocyclic rings such as pyridazinones or triazoles attached to the benzoxazole core. researchgate.netuobaghdad.edu.iq Similarly, condensation with ortho-substituted anilines, such as ortho-amino aniline, can be employed to construct fused benzimidazole (B57391) systems. researchgate.net The general strategy involves an initial acylation reaction at the carbonyl chloride site, followed by an intramolecular cyclization step to yield the final complex heterocyclic product. This modular approach allows for the systematic construction of diverse molecular frameworks with potential applications in medicinal chemistry and materials. nih.gov
Synthesis of Functionalized Organic Molecules
The primary role of this compound in this context is as an acylating agent. It readily reacts with a wide range of nucleophiles under standard conditions to create new, highly functionalized molecules where the benzoxazole unit is linked via a stable amide or ester bond.
Amide Formation: Reaction with primary or secondary amines yields the corresponding N-substituted benzoxazole-5-carboxamides. This is one of the most common transformations, used to attach the benzoxazole moiety to other molecules, including complex bioactive scaffolds.
Ester Formation: Reaction with alcohols or phenols produces benzoxazole-5-carboxylates. This reaction is useful for creating molecules where a less-polar, ester linkage is desired.
A key example demonstrating this principle is the synthesis of the drug Tafamidis, a benzoxazole derivative. In its synthesis, a related dichlorobenzoyl chloride is reacted with 3-hydroxy-4-nitrobenzoic acid in an O-acylation step, which is followed by a reductive cyclization to form the final benzoxazole product. nih.gov This highlights the industrial relevance of using benzoyl chlorides as reactive handles for building complex, functional organic molecules.
Role in the Preparation of Specialized Reagents and Ligands
The benzoxazole nucleus, with its nitrogen and oxygen heteroatoms, possesses inherent coordinating properties that make it an attractive scaffold for the design of specialized ligands for metal catalysis or as functional reagents. By using this compound, chemists can introduce this coordinating moiety onto other molecular backbones.
The synthesis involves reacting the carbonyl chloride with a molecule that contains a suitable functional group (e.g., an amine or alcohol) and additional donor atoms. This creates a multidentate ligand capable of chelating metal ions. While specific examples starting directly from this compound are not prevalent in literature, the principle is well-established in the synthesis of N-heterocyclic carbene (NHC) precursors and other ligand families where acyl chlorides are used to build up the final ligand structure. beilstein-journals.org The resulting benzoxazole-containing ligands could be explored for applications in asymmetric catalysis, materials science, and analytical chemistry.
Integration in Polymeric Materials
The rigid, planar structure of the benzoxazole ring can impart exceptional thermal stability and mechanical strength to polymers. This compound, and more commonly its di-functional derivatives, are key monomers in the synthesis of high-performance aromatic polyamides and related polymers.
Synthesis of Novel Aromatic Polyamides Incorporating Benzoxazole Moieties
Aromatic polyamides containing benzoxazole units are synthesized via a polycondensation reaction. In a typical process, a benzoxazole-based diacid chloride, such as 5-chlorocarbonyl-2-(4-chlorocarbonylphenyl)benzoxazole, is reacted with various aromatic diamines. researchgate.net The reaction is often carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). researchgate.net
To achieve polymers with high molecular weights, a technique known as in-situ silylation is frequently used. This involves pre-treating the aromatic diamine with trimethylchlorosilane (TMSCl) to form silylated diamines before the diacid chloride is added. researchgate.net This method enhances the nucleophilicity of the diamine and traps the HCl byproduct, leading to polymers with high inherent viscosities, which is indicative of long polymer chains. researchgate.net The resulting poly(amide-benzoxazole)s are generally soluble in aprotic polar solvents and exhibit excellent thermal properties, making them suitable for applications requiring high-temperature resistance. researchgate.netrsc.org
| Monomer | Polymerization Method | Key Finding | Reference |
|---|---|---|---|
| 5-chlorocarbonyl-2-(4-chlorocarbonylphenyl)benzoxazole and aromatic diamines | In-situ silylation with TMSCl in DMAc | Yielded high molecular weight polymers with good solubility in aprotic polar solvents. | researchgate.net |
| Benzoxazole-containing diamines and commercial dianhydrides | Thermal imidization | Produced poly(benzoxazole imide)s with excellent thermal stability (Td5% > 510 °C) and high tensile strength (103–126 MPa). | rsc.org |
| 5-amino-2-(4-aminobenzene)benzoxazole (BOA) and BPDA | Poly(amic acid) route | Resulting polyimide films showed extremely high tensile strength (up to 325.79 MPa) without stretching. | rsc.org |
Influence of Benzoxazole Ring Orientation on Polymer Properties
The specific attachment point of the functional groups on the benzoxazole ring has a significant impact on the final properties of the polymer. This isomeric effect has been studied by comparing polymers synthesized from monomers where the linkage is at the 5-position versus the 6-position of the benzoxazole ring. researchgate.netrsc.org
Research comparing polyamides derived from 5-chlorocarbonyl-2-(4-chlorocarbonylphenyl)benzoxazole (a "para-like" orientation) and its 6-carbonyl isomer (a "meta-like" orientation) revealed distinct differences in polymer properties. researchgate.net Similarly, studies on poly(benzoxazole imide)s made from isomeric diamines (2a and 2b) showed that the orientation of the benzoxazole unit affects thermal stability and transparency. rsc.org
Generally, the more linear, para-type linkage associated with the 5-position allows for more regular and efficient chain packing. This can lead to enhanced thermal stability and different solubility characteristics compared to the kinked structure introduced by the 6-position linkage. rsc.orgrsc.org The "meta" positioning of the oxazine (B8389632) ring can also influence the ring-opening polymerization mechanism and thermal characteristics of the resulting polybenzoxazines. researchgate.net
| Property | Effect of Isomer Position (5- vs. 6-position) | Reasoning | Reference |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Polymers from 6-substituted (meta-like) isomers often show higher Tg. | The kinked structure from the 6-position restricts segmental motion more effectively. | rsc.org |
| Thermal Stability (Td5%) | Polymers from 6-substituted isomers can exhibit higher 5% weight loss temperatures. | The less linear structure can alter decomposition pathways. | rsc.org |
| Solubility | Polymers from 6-substituted isomers tend to have better solubility. | The kinked, less regular polymer backbone disrupts efficient chain packing, allowing solvent molecules to penetrate more easily. | researchgate.net |
| Transparency | Polymers from 5-substituted (para-like) isomers may show higher transparency. | The difference in chain packing and potential for charge-transfer complex formation affects optical properties. | rsc.org |
Development of Advanced Materials with Tunable Characteristics
The compound this compound serves as a critical building block in the synthesis of advanced polymers, leading to materials with highly specific and tunable characteristics. Its utility stems from the unique combination of the rigid, aromatic benzoxazole core and the highly reactive carbonyl chloride functional group. This structure allows for its incorporation into various polymer backbones, thereby imparting desirable thermal, mechanical, and optical properties to the resulting materials.
The primary route for leveraging this compound in materials science is through polymerization reactions, particularly polycondensation. The carbonyl chloride group (-COCl) is a potent acylating agent that reacts readily with nucleophiles such as amines and alcohols. libretexts.org This reactivity is harnessed to create high-performance polymers like polyamides and polyesters, where the benzoxazole moiety is an integral part of the repeating unit.
The incorporation of the benzoxazole ring system is significant for several reasons. Benzoxazoles are known for their aromaticity and planarity, which contribute to the rigidity and thermal stability of polymer chains. nih.govwikipedia.org Materials containing these heterocyclic structures often exhibit high glass transition temperatures (Tg), excellent mechanical strength, and resistance to chemical and thermal degradation. jocpr.com These properties make them suitable for applications in demanding environments, such as in the aerospace, electronics, and automotive industries.
Research Findings and Tunability
The "tunable" nature of materials derived from this compound arises from the principles of polymer chemistry, where the final properties of a polymer are dictated by the structure of its constituent monomers. By strategically selecting the co-monomer to be polymerized with this compound, researchers can fine-tune the characteristics of the resulting material.
For instance, in the synthesis of polyamides, reacting this compound with different diamines allows for precise control over the polymer's properties. Using a flexible, aliphatic diamine would lead to a more flexible polymer with lower thermal stability and increased solubility. Conversely, using a rigid, aromatic diamine would produce a highly rigid, thermally stable polymer with limited solubility but superior mechanical strength. This concept is analogous to the development of other high-performance polymers where monomer selection is key. researchgate.net
Research into related benzoxazine (B1645224) and oxadiazole-containing polymers has demonstrated that the manipulation of the polymer backbone and the introduction of specific functional groups can control properties such as cross-linking density, thermal behavior, and even optical characteristics like luminescence. researchgate.netresearchgate.netresearchgate.net A similar strategic approach applies to polymers synthesized from this compound. The benzoxazole unit itself can be considered a structural isostere of naturally occurring nucleic bases, suggesting potential for interaction with biological polymers. jocpr.com
The following table illustrates how the properties of a hypothetical polyamide series could be tuned by varying the diamine co-monomer reacted with this compound.
Table 1: Illustrative Properties of Polyamides Derived from this compound
| Co-monomer (Diamine) | Resulting Polymer Structure | Expected Glass Transition Temp. (Tg) | Expected Tensile Strength | Expected Solubility |
|---|---|---|---|---|
| Hexamethylenediamine | Flexible aliphatic chain | Moderate | Moderate | High in polar solvents |
| 4,4'-Oxydianiline (ODA) | Semi-flexible aromatic chain with ether linkage | High | High | Moderate in polar aprotic solvents |
This table is illustrative and based on established principles of polymer chemistry. Actual values would be determined experimentally.
By modifying the co-monomer, a spectrum of materials can be designed, ranging from processable films and fibers to robust composites. This tunability is essential for creating bespoke materials tailored for specific, high-performance applications. The research focus remains on synthesizing novel polymers and composites where the inherent stability of the benzoxazole ring can be systematically modulated to meet advanced material requirements.
Q & A
Q. What are the recommended synthetic routes for preparing 1,3-Benzoxazole-5-carbonyl chloride, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves chlorination of the corresponding carboxylic acid precursor. A common method includes reacting 1,3-Benzoxazole-5-carboxylic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. For example, PCl₅ reacts with carboxylic acids to form acyl chlorides, releasing POCl₃ and HCl as byproducts . Reaction temperature (e.g., reflux at 60–80°C) and stoichiometric ratios (1:1.2 acid-to-chlorinating agent) are critical to maximizing yield (>85%) and minimizing impurities like unreacted acid or over-chlorinated derivatives. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experiments?
This compound is moisture-sensitive and prone to hydrolysis, releasing HCl and forming 1,3-Benzoxazole-5-carboxylic acid. Storage under inert gas (argon or nitrogen) in sealed, desiccated containers at –20°C is advised. Use anhydrous solvents (e.g., dry dichloromethane) for reactions. Safety protocols include working in a fume hood, wearing acid-resistant gloves, and using secondary containment to manage spills. Decomposition products like phosgene (COCl₂) may form under high heat, necessitating strict temperature control during synthesis .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound, and how can data discrepancies be resolved?
High-resolution techniques are essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the acyl chloride moiety (C=O resonance at ~170 ppm) and absence of carboxylic acid impurities.
- FT-IR : A sharp peak at ~1800 cm⁻¹ (C=O stretch) verifies functional group integrity.
- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., hydrolyzed acid).
Discrepancies between techniques (e.g., NMR vs. HPLC) may arise from sample preparation artifacts. Cross-validation using elemental analysis and melting point determination (if crystalline) resolves inconsistencies .
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation, particularly in large-scale reactions?
Key optimizations include:
- Catalyst Selection : Anhydrous AlCl₃ in Friedel-Crafts acylation improves regioselectivity and reduces dimerization side products .
- Stepwise Chlorination : Gradual addition of PCl₅ at 0°C minimizes exothermic side reactions.
- In Situ Monitoring : ReactIR tracks reaction progress, enabling timely quenching to prevent over-chlorination.
Scalability requires efficient heat dissipation (e.g., jacketed reactors) and solvent recovery systems to manage costs .
Q. What strategies are recommended for troubleshooting unexpected reactivity or side reactions when using this compound in nucleophilic acyl substitution reactions?
Common issues include poor nucleophile activity or competing hydrolysis:
- Activation of Nucleophiles : Pre-treatment with bases (e.g., triethylamine) enhances reactivity of amines or alcohols.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states but may accelerate hydrolysis; balance with low-temperature conditions (0–5°C).
- Protecting Groups : Masking sensitive functional groups (e.g., hydroxyls) on the nucleophile prevents undesired cross-reactivity .
Data Contradiction Analysis
Q. How should conflicting data regarding the thermal stability of this compound be analyzed, and what experimental approaches can validate these findings?
Discrepancies in thermal stability reports may stem from varying experimental conditions (e.g., heating rate, atmospheric moisture). To validate:
- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperature and enthalpy changes under controlled atmospheres.
- Isothermal TGA : Quantifies mass loss over time at fixed temperatures (e.g., 100°C) to assess kinetic stability.
- Gas Chromatography (GC) : Identifies volatile decomposition products (e.g., HCl, COCl₂).
Contradictory results require replication under standardized conditions (e.g., ASTM methods) and meta-analysis of published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
